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Compound of Interest

Compound Name: Lamivudine-13C,15N2,d2

Cat. No.: B12375175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference standards and analytical

methodologies for the identification and quantification of impurities in Lamivudine. Ensuring the

purity of active pharmaceutical ingredients (APIs) like Lamivudine, an antiretroviral medication

used in the treatment of HIV/AIDS and hepatitis B, is critical for drug safety and efficacy. This

document summarizes key quantitative data, details experimental protocols, and visualizes

analytical workflows to aid in the selection of appropriate reference standards and methods for

impurity analysis.

Lamivudine and Its Official Impurities
Lamivudine is a synthetic nucleoside analog, and its impurity profile is well-documented in

major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States

Pharmacopeia (USP).[1][2] These impurities can arise from the manufacturing process,

degradation of the drug substance, or interaction with excipients in the formulation.[3] Below is

a summary of commonly listed Lamivudine impurities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12375175?utm_src=pdf-interest
https://synthinkchemicals.com/product-category/impurities/lamivudine/
https://www.glppharmastandards.com/products-view/Lamivudine
https://www.daicelpharmastandards.com/product-category/lamivudine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

Lamivudine 134678-17-4 C₈H₁₁N₃O₃S 229.26

Lamivudine EP

Impurity A / USP

Related Compound A

173829-09-9 C₈H₉N₃O₄S 243.24

Lamivudine EP

Impurity B

(Enantiomer)

136846-20-3 C₈H₁₁N₃O₃S 229.26

Lamivudine EP

Impurity C (Salicylic

Acid)

69-72-7 C₇H₆O₃ 138.12

Lamivudine EP

Impurity D
134680-32-3 C₈H₁₁N₃O₃S 229.26

Lamivudine EP

Impurity E (Cytosine)
71-30-7 C₄H₅N₃O 111.10

Lamivudine EP

Impurity F (Uracil)
66-22-8 C₄H₄N₂O₂ 112.09

Lamivudine EP

Impurity G (S-oxide)
160552-55-6 C₈H₁₁N₃O₄S 245.25

Lamivudine EP

Impurity H (R-

sulfoxide)

160552-54-5 C₈H₁₁N₃O₄S 245.25

Lamivudine EP

Impurity J
145986-07-8 C₈H₁₀N₂O₄S 230.24

Lamivudine Dimer

Impurity
1904611-18-2 C₁₇H₂₂N₆O₆S₂ 470.52
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High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC) are the most common analytical techniques for the separation and

quantification of Lamivudine and its impurities.[4][5] The choice of method often depends on

the specific impurities being targeted, required sensitivity, and desired analysis time. Below is a

comparison of several published methods.

Parameter
Method 1
(UPLC-PDA)[6]

Method 2 (RP-
HPLC)[7]

Method 3
(Chiral HPLC)
[8]

Method 4
(UPLC-MS/MS)
[9]

Column

Acquity UPLC

BEH Phenyl C18

(100 x 2.1 mm,

1.7 µm)

Xterra C18 (150

x 4.6 mm, 5 µm)

Lux cellulose-5

(250 x 4.6 mm, 5

µm)

Agilent Zorbax

XDB C18 (50 x

2.1 mm, 3.5 µm)

Mobile Phase

A: 0.025 M

Ammonium

Acetate (pH 3.8),

B: Methanol

Methanol: Water

(50:50, v/v)

Methanol:

Diethylamine

(100:0.1, v/v)

A: 5 mM

Ammonium

Formate with

0.1% Formic

Acid, B:

Acetonitrile

(20:80, v/v)

Elution Gradient Isocratic Isocratic Isocratic

Flow Rate 0.5 mL/min 0.6 mL/min 0.5 mL/min 0.120 mL/min

Detection PDA at 277 nm UV at 270 nm PDA MS/MS

Linearity Range

Lamivudine:

0.12-4.51 ppm,

Salicylic Acid:

0.20-3.38 ppm

10-50 µg/mL Not specified 2.5-1000 ng/mL

LOD Not specified 0.01 µg/mL 0.004% Not specified

LOQ Not specified 0.04 µg/mL 0.012% Not specified

Key Application
Impurity profiling

in tablets

Routine QC of

bulk drug and

formulations

Quantification of

enantiomeric

impurity

Simultaneous

quantification in

human plasma
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Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The

following sections provide an overview of the experimental protocols for the compared

methods.

Method 1: UPLC-PDA for Impurity Profiling[6]
Standard and Sample Preparation: Dissolve the sample in a diluent of ammonium acetate

buffer and methanol (95:5 v/v).

Chromatographic System: An Acquity UPLC system with a BEH Phenyl C18 column (100 x

2.1 mm, 1.7 µm) is used.

Mobile Phase and Gradient: The mobile phase consists of 0.025 M ammonium acetate buffer

(pH 3.8) and methanol, run in a gradient elution mode.

Detection: A photodiode array (PDA) detector is set to 277 nm.

Analysis: The method is validated for specificity, linearity, accuracy, and precision. Forced

degradation studies are performed to demonstrate stability-indicating capabilities.

Method 2: RP-HPLC for Routine Quality Control[7]
Standard and Sample Preparation: Dissolve the sample in the mobile phase.

Chromatographic System: A standard HPLC system with an Xterra C18 column (150 x 4.6

mm, 5 µm) is employed.

Mobile Phase: An isocratic mobile phase of methanol and water (50:50, v/v) is used.

Detection: A UV detector is set at 270 nm.

Analysis: The method is validated according to ICH guidelines for parameters including

linearity, precision, accuracy, and robustness.

Method 3: Chiral HPLC for Enantiomer Quantification[8]
Standard and Sample Preparation: Dissolve the sample in the mobile phase.
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Chromatographic System: A chiral HPLC system with a Lux cellulose-5 column (250 x 4.6

mm, 5 µm) is utilized.

Mobile Phase: An isocratic mobile phase of methanol and diethylamine (100:0.1, v/v) is

used.

Detection: A PDA detector is used for analysis. | Key Application | Impurity profiling in tablets

| Routine QC of bulk drug and formulations | Quantification of enantiomeric impurity |

Simultaneous quantification in human plasma |

Visualizing Analytical Workflows
Diagrams can effectively illustrate complex processes. The following visualizations, created

using the DOT language, depict a general workflow for Lamivudine impurity analysis and the

relationship between Lamivudine and its key impurities.
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Caption: General workflow for Lamivudine impurity analysis.
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Key Related Substances

Lamivudine

Impurity A
(Carboxylic Acid)
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Caption: Relationship between Lamivudine and its key impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Guide to Reference Standards for
Lamivudine Impurity Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375175#reference-standards-for-lamivudine-
impurity-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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